![molecular formula C21H22N4O4S B2735219 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one CAS No. 897622-85-4](/img/new.no-structure.jpg)
5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one is a complex organic compound featuring a piperazine ring substituted with a diphenylmethyl group and a sulfonyl group, attached to a hydroxypyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Diphenylmethyl Group: This step involves the alkylation of the piperazine ring with diphenylmethyl halides under basic conditions.
Sulfonylation: The sulfonyl group is introduced via the reaction of the piperazine derivative with sulfonyl chlorides.
Construction of the Pyrimidinone Core: The final step involves the condensation of the sulfonylated piperazine with appropriate pyrimidine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings and the piperazine nitrogen can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for treating diseases such as Alzheimer’s .
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals due to its diverse reactivity and functional groups.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.
Diphenylmethylpiperazine derivatives: These compounds share the diphenylmethyl group and exhibit various biological activities.
Uniqueness
5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one is unique due to its combination of a sulfonyl group and a hydroxypyrimidinone core, which may confer distinct biological properties and reactivity compared to other piperazine derivatives.
Propiedades
Número CAS |
897622-85-4 |
|---|---|
Fórmula molecular |
C21H22N4O4S |
Peso molecular |
426.49 |
Nombre IUPAC |
5-(4-benzhydrylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N4O4S/c26-20-18(15-22-21(27)23-20)30(28,29)25-13-11-24(12-14-25)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14H2,(H2,22,23,26,27) |
Clave InChI |
KDLJYKPPXPMWRZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CNC(=O)NC4=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 7-oxa-10-azadispiro[2.1.25.33]decane-10-carboxylate](/img/structure/B2735137.png)
![N-({1,7-dioxaspiro[4.5]decan-2-yl}methyl)prop-2-enamide](/img/structure/B2735138.png)
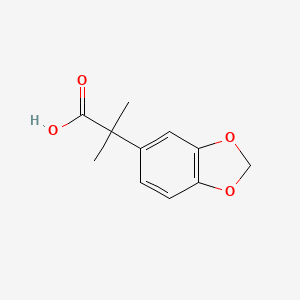
![3-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735143.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2735144.png)
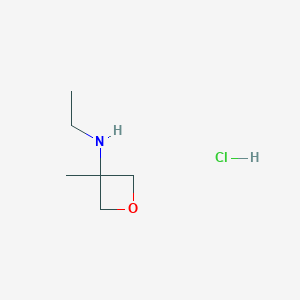
![N-(3-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2735147.png)
![N-(2-methylpropyl)-1,5-dioxo-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2735148.png)
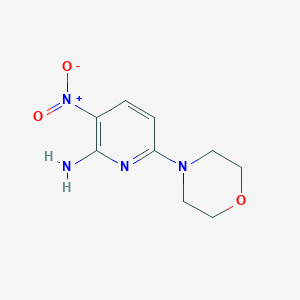
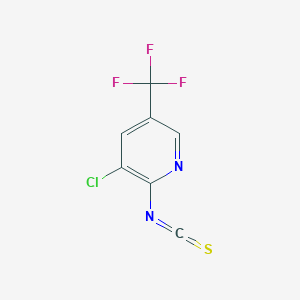


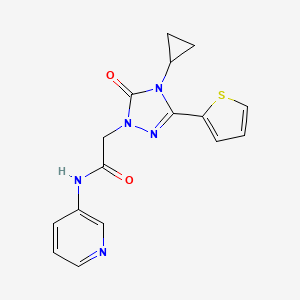
![N-(2-bromo-4-methylphenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2735158.png)
